1-(2,3-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane
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Description
The compound “1-(2,3-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane” is a bicyclic compound with an iodine atom and a difluorophenyl group attached. Bicyclo[1.1.1]pentane (BCP) derivatives have been studied extensively due to their unique structure and intriguing reactivity . They are known to be valuable alternatives to benzene rings .
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to feature a highly strained bicyclic pentane core, with an iodine atom and a difluorophenyl group attached. The exact structure would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The reactivity of BCP derivatives is often attributed to the strain in the bicyclic structure . The unique chemistry of small, strained carbocyclic systems has long captivated organic chemists from a theoretical and fundamental standpoint .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the iodine atom and the difluorophenyl group would likely impact its polarity, solubility, and reactivity .
Future Directions
Properties
IUPAC Name |
1-(2,3-difluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2I/c12-8-3-1-2-7(9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLMVGVTFOCXQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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